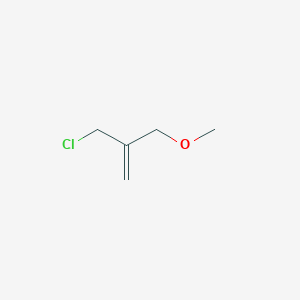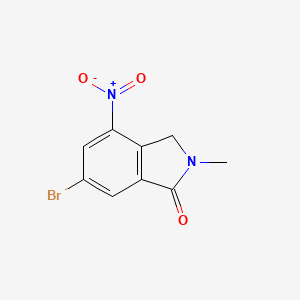
6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a unique structure that includes a bromine atom, a methyl group, and a nitro group attached to an isoindoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methyl group contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
6-chloro-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
2-methyl-4-nitro-1H-indole: Different core structure but shares the nitro and methyl groups.
Uniqueness
6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Propriétés
Formule moléculaire |
C9H7BrN2O3 |
|---|---|
Poids moléculaire |
271.07 g/mol |
Nom IUPAC |
6-bromo-2-methyl-4-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C9H7BrN2O3/c1-11-4-7-6(9(11)13)2-5(10)3-8(7)12(14)15/h2-3H,4H2,1H3 |
Clé InChI |
RFTSJSKPQOWWCY-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




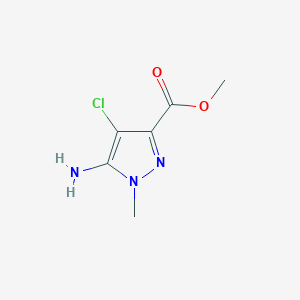

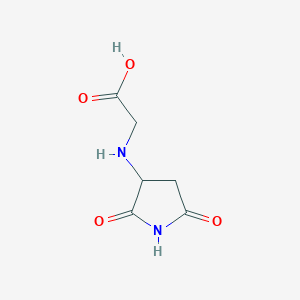

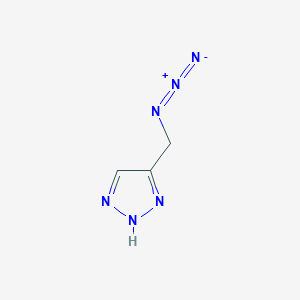
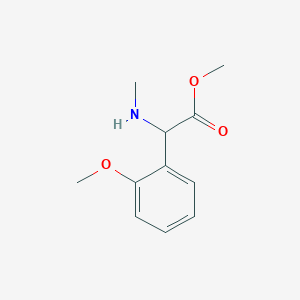
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
